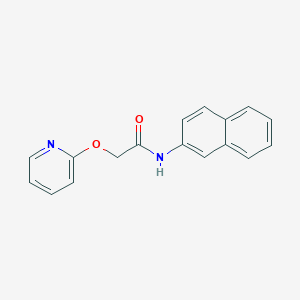
1-(benzenesulfonyl)-N-(oxolan-2-ylmethyl)piperidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(benzenesulfonyl)-N-(oxolan-2-ylmethyl)piperidine-2-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as BOPC and is a piperidine derivative. BOPC has been studied for its pharmacological properties and has shown promising results in various research studies.
Mechanism of Action
The exact mechanism of action of BOPC is not fully understood, but it is believed to act as a modulator of ion channels in the central nervous system. BOPC has been shown to enhance the activity of the GABA-A receptor, which is an inhibitory neurotransmitter in the brain. This enhancement of GABA-A receptor activity is thought to be responsible for the neuroprotective effects of BOPC.
Biochemical and Physiological Effects:
BOPC has been shown to have several biochemical and physiological effects. In addition to its neuroprotective effects, BOPC has been shown to have anti-inflammatory properties, and it has been studied as a potential treatment for inflammatory diseases such as rheumatoid arthritis. BOPC has also been shown to have anxiolytic effects, and it has been studied as a potential treatment for anxiety disorders.
Advantages and Limitations for Lab Experiments
One advantage of using BOPC in lab experiments is its relative ease of synthesis. BOPC is also relatively stable and can be stored for extended periods without significant degradation. However, one limitation of using BOPC is its limited solubility in aqueous solutions, which can make it challenging to administer in certain experimental settings.
Future Directions
For research on BOPC include the development of BOPC derivatives and the investigation of its potential therapeutic applications in other fields.
Synthesis Methods
The synthesis of BOPC involves the reaction of piperidine-2-carboxylic acid with oxirane-2-methanol in the presence of a base. The resulting product is then treated with benzenesulfonyl chloride to yield 1-(benzenesulfonyl)-N-(oxolan-2-ylmethyl)piperidine-2-carboxamide. The synthesis of BOPC has been reported in several research articles, and it is considered a relatively simple process.
Scientific Research Applications
BOPC has been studied for its potential therapeutic applications in various fields, including neuroscience and oncology. In neuroscience, BOPC has been shown to have neuroprotective effects, and it has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. BOPC has also been studied in oncology, where it has shown antitumor activity in various cancer cell lines.
properties
IUPAC Name |
1-(benzenesulfonyl)-N-(oxolan-2-ylmethyl)piperidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4S/c20-17(18-13-14-7-6-12-23-14)16-10-4-5-11-19(16)24(21,22)15-8-2-1-3-9-15/h1-3,8-9,14,16H,4-7,10-13H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQBASGQPCJKFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)NCC2CCCO2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(benzenesulfonyl)-N-(oxolan-2-ylmethyl)piperidine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7545419.png)

![N-[4-(1-methylimidazole-2-carbonyl)phenyl]-1-phenylcyclopropane-1-carboxamide](/img/structure/B7545436.png)
![4-[4-(4-Methoxyphenyl)-2-morpholin-4-yl-6-(trichloromethyl)-1,3,5-triaza-2lambda5-phosphacyclohexa-2,4,6-trien-2-yl]morpholine](/img/structure/B7545451.png)

![3-methyl-6-phenyl-N-[4-(2H-tetrazol-5-yl)phenyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7545461.png)
![3,4-dihydro-1(2H)-quinolinyl(imidazo[1,2-a]pyridin-2-yl)methanone](/img/structure/B7545469.png)


![Ethyl 1-[1-(2,4-dichlorophenyl)ethyl-methylsulfamoyl]pyrrolidine-2-carboxylate](/img/structure/B7545512.png)
![N-[2-(4-chlorophenoxy)ethyl]-3-(ethylsulfamoyl)-N-methylbenzamide](/img/structure/B7545518.png)
![N-[(4-chlorophenyl)-phenylmethyl]-2-(1,3,4-thiadiazol-2-ylsulfanyl)acetamide](/img/structure/B7545530.png)
![N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-4-ethoxy-3-methoxybenzamide](/img/structure/B7545536.png)